

# In-Depth Technical Guide: Physicochemical Characterization of H-Val-OMe.HCl

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## Compound of Interest

Compound Name: *H-Val-OMe.HCl*

Cat. No.: *B554925*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key physicochemical property of L-Valine methyl ester hydrochloride (**H-Val-OMe.HCl**), its melting point. This parameter is a critical indicator of purity and identity for this widely used pharmaceutical intermediate.

## Core Data: Melting Point of H-Val-OMe.HCl

The melting point of **H-Val-OMe.HCl** has been consistently reported within a narrow range, indicating a well-defined crystalline solid. The data from various sources is summarized below for comparative analysis.

Parameter	Reported Value (°C)	Source
Melting Point	163-165 °C	Atom Pharma[1]
Melting Point	171-173 °C	iChemical[2], ChemicalBook[3], Sigma-Aldrich[4][5]
Melting Point	171-172 °C	Huanggang Yinhe Adi Pharmaceutical Co., Ltd.[6]
Melting Point	170-173 °C	Benchchem[7]
Melting Point	171.0°C to 173.0°C	Thermo Scientific Chemicals[8]

# Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of **H-Val-OMe.HCl**, a critical quality control test.

Objective: To determine the melting point range of a solid sample of **H-Val-OMe.HCl** using a capillary melting point apparatus.

Materials and Equipment:

- **H-Val-OMe.HCl** sample (finely powdered)
- Melting point apparatus
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not already powdered)

Procedure:

- Sample Preparation:
  - Ensure the **H-Val-OMe.HCl** sample is a fine, homogenous powder. If necessary, gently grind any crystals in a clean, dry mortar and pestle.
  - Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.
  - Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.
- Apparatus Setup:
  - Turn on the melting point apparatus and allow it to stabilize.

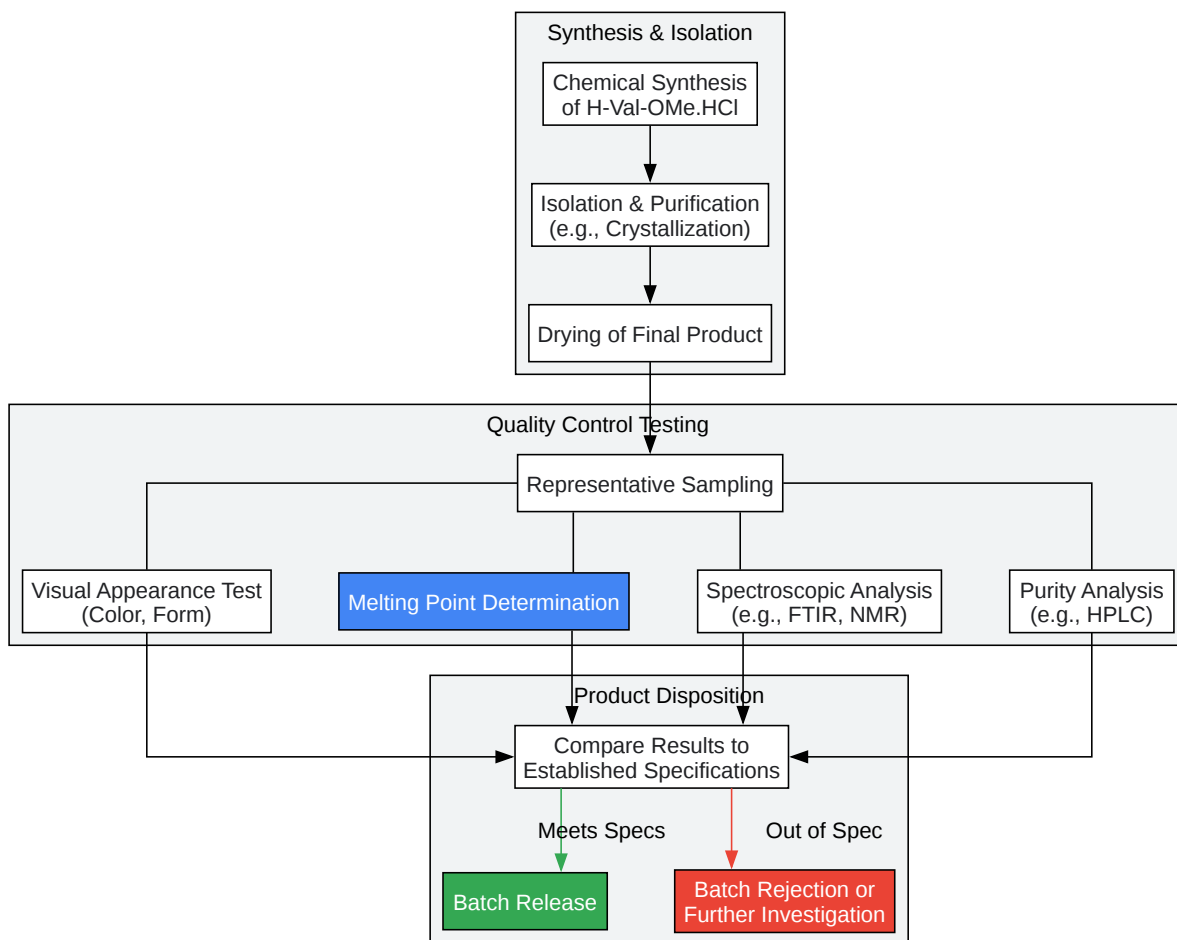
- If the approximate melting point is known (from the data above), set the plateau temperature to about 15-20°C below the expected melting point to allow for rapid initial heating.
- Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium during the melting phase. A slow heating rate is crucial for an accurate determination.
- Melting Point Measurement:
  - Insert the packed capillary tube into the heating block of the apparatus.
  - Begin heating the sample.
  - Observe the sample closely through the magnifying eyepiece.
  - Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
  - Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.
- Reporting Results:
  - The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting (e.g., 171.5°C - 173.0°C).
  - For high accuracy, the determination should be performed in triplicate, and the average range reported.

#### Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety glasses.
- The heating block of the melting point apparatus can reach high temperatures. Avoid direct contact.
- Handle the glass capillary tubes with care to avoid breakage.

## Visualization of Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a pharmaceutical intermediate like **H-Val-OMe.HCl**, highlighting the role of melting point determination as a key identity and purity test.



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Caption: Quality control workflow for **H-Val-OMe.HCl**.

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